1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione
Overview
Description
1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione, commonly known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It was initially developed as a protein kinase C (PKC) inhibitor, and its potential as a therapeutic agent has been extensively studied in recent years.
Scientific Research Applications
NMR Spectroscopy and Tautomerism Studies
Research on similar indole derivatives and tert-butylphenoxy compounds highlights the application of NMR spectroscopy in studying structural properties and tautomerism. For instance, studies on various dyes and compounds prepared by coupling naphthalene-diazonium chloride with different components utilize NMR to analyze tautomeric forms and structural characteristics (Lyčka, 1999). This suggests that "1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione" could be studied using NMR to explore its structural nuances and potential tautomeric states.
Antimicrobial Activity
Compounds with indole-2,3-dione structures have been investigated for their antimicrobial properties. A study on synthesized compounds from 1H-indole-2,3-dione derivatives demonstrated significant in vitro antibacterial and antifungal activities (Ashok et al., 2015). This implies potential research applications of "this compound" in developing new antimicrobial agents.
Antioxidant Activity Studies
The antioxidant capabilities of compounds containing tert-butyl groups and related structures have been the focus of several studies. For example, research on o-bisphenols has demonstrated the role of intramolecular hydrogen bonding in enhancing antioxidant activity (Amorati et al., 2003). This highlights the potential for investigating "this compound" as an antioxidant, focusing on its structural features that may contribute to radical scavenging activities.
Electronic and Material Applications
Research on conjugated polyelectrolytes and other related molecules indicates interest in their use as electron transport layers in polymer solar cells and other electronic devices (Hu et al., 2015). The presence of indole and tert-butylphenoxy groups in "this compound" may offer interesting electronic properties worth exploring in the context of organic electronics or as components in solar cells.
properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]-7-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14-6-5-7-17-18(14)22(20(24)19(17)23)12-13-25-16-10-8-15(9-11-16)21(2,3)4/h5-11H,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPPLAQWMWVPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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